1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Description
1-(6,8-Dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a nitro-substituted dihydroquinoline derivative functionalized with a trifluoroacetyl group. The dinitro substitution at positions 6 and 8 on the quinoline ring introduces steric and electronic effects that may influence reactivity and binding interactions. The trifluoroethanone moiety enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C11H8F3N3O5 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-(6,8-dinitro-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H8F3N3O5/c12-11(13,14)10(18)15-3-1-2-6-4-7(16(19)20)5-8(9(6)15)17(21)22/h4-5H,1-3H2 |
InChI Key |
AUNRHRQUOOVNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the quinoline ring.
Reduction: Partial reduction of the nitro groups to amines.
Acylation: Introduction of the trifluoroethanone moiety through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce various functional groups to the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and trifluoroethanone moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in substituent positions, ring systems, or functional groups:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Applications/Notes |
|---|---|---|---|---|
| 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | Bromo substituent at position 7 on dihydroisoquinoline; trifluoroacetyl group | C₁₁H₈BrF₃NO | 308.09 | Intermediate in synthesizing acyl-CoA inhibitors; scalable synthesis (100 g) |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Dimethoxy, methyl, and phenyl substituents; furan-2-ylmethanone group | C₂₉H₂₇NO₄ | 453.53 | Studied for antimalarial activity; demonstrates substituent-dependent bioactivity |
| 1-(7,8-Dinitro-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone | Dinitro on benzazepine ring; methano-bridged structure | C₁₃H₁₁F₃N₂O₅ | 332.24 | Industrial/research use; safety data available (GHS-compliant) |
| 2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | Single nitro group at position 6 on dihydroquinoline | C₁₁H₉F₃N₂O₃ | 274.20 | Lab reagent (≥95% purity); limited bioactivity data |
| Varenicline Impurity 12 | 7-amino-8-nitro substitution on benzoazepine; trifluoroacetyl group | C₁₃H₁₂F₃N₃O₃ | 315.25 | Pharmaceutical impurity; structural analogs used in drug quality control |
Pharmacological and Industrial Relevance
Key Research Findings and Data Gaps
- However, this hypothesis requires validation via docking studies (e.g., AutoDock4 ).
- Analytical Data: High-resolution mass spectrometry (HRMS) and elemental analysis for analogs like C₁₁H₈BrF₃NO confirm synthetic accuracy , but analogous data for the target compound are unavailable.
Biological Activity
The compound 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a derivative of the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dinitro group and a trifluoroethanone moiety. Its molecular formula is , with a molecular weight of approximately 310.23 g/mol. The presence of electron-withdrawing groups such as nitro and trifluoroethyl enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the quinoline scaffold exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal properties.
- Neuroprotective Effects : Several derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone. The following table summarizes key findings:
| Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| Antibacterial | 15 | Staphylococcus aureus |
| Antifungal | 10 | Candida albicans |
| Cytotoxicity | 25 | HeLa (cervical cancer) |
| AChE Inhibition | 0.5 | Acetylcholinesterase (AChE) |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions. The inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with Alzheimer's disease.
- Membrane Disruption : Similar compounds have exhibited properties that disrupt microbial membranes, leading to cell death. This suggests that 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone may act through similar pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Recent research has highlighted the potential of quinoline derivatives in therapeutic applications:
- A study published in Bioorganic & Medicinal Chemistry demonstrated that a related compound exhibited potent AChE inhibition with a favorable safety profile in vitro and in vivo models .
- Another investigation focused on the antimicrobial efficacy of quinoline derivatives against drug-resistant strains of bacteria, showcasing significant antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
